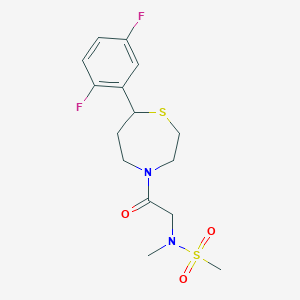

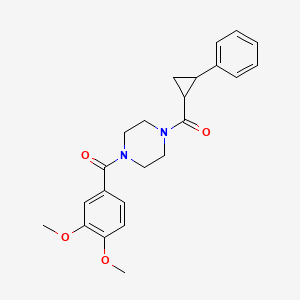

![molecular formula C18H23N5O2 B2904640 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097869-19-5](/img/structure/B2904640.png)

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains a quinoxaline ring, a pyrrolidine ring, and a methylpiperazine group . Quinoxaline is a heterocyclic compound with a bicyclic structure, consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrazine). Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. Methylpiperazine is a piperazine derivative with a methyl group attached .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline, referred to here as MPQX, is a compound with significant implications in neuropharmacological research. It acts as a competitive antagonist of the NMDA receptor, specifically binding to the glycine site on the NR1 subunit. This interaction is crucial because it blocks the action of glutamate, leading to a reduction in calcium ion influx into neurons, which can mitigate synaptic plasticity and excitotoxicity. The compound's high affinity for the NMDA receptor and its selectivity make it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. MPQX has shown potential in animal models for conditions such as chronic pain, epilepsy, stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's. Its use extends to exploring molecular mechanisms of synaptic plasticity, learning, memory, and the pathophysiology of neurological and psychiatric disorders.

Anti-tubercular Agent Development

The compound's framework has been explored for developing potent anti-tubercular agents. A study detailed the synthesis and evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their activity against Mycobacterium tuberculosis H37Ra. Several derivatives demonstrated significant inhibitory activity, highlighting the potential of this chemical structure in the design of new anti-tubercular drugs. These findings support the compound's utility not only in neuropharmacology but also in infectious disease research, particularly in the search for more effective tuberculosis treatments.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-methylpiperazin-1-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-21-8-10-22(11-9-21)18(24)23-7-6-14(13-23)25-17-12-19-15-4-2-3-5-16(15)20-17/h2-5,12,14H,6-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZOGWGISYWQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

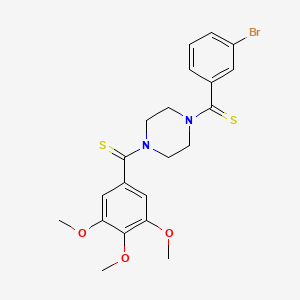

![(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline](/img/structure/B2904557.png)

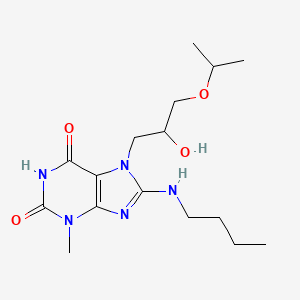

![N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2904560.png)

![5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B2904566.png)

![N-[2,2-bis(furan-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide](/img/structure/B2904572.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904573.png)

![(E)-2-amino-N-(4-chlorophenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2904577.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2904579.png)